molecular formula C23H22FN5O2 B11033295 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

Cat. No.: B11033295
M. Wt: 419.5 g/mol
InChI Key: GWGRLMAFKXOGSC-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide features a pyridazinone core substituted at position 3 with a 2-fluorophenyl group and at position 1 with an acetamide linker. The acetamide side chain terminates in a 3-(1-methyl-benzimidazol-2-yl)propyl group, distinguishing it from related derivatives.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C23H22FN5O2/c1-28-20-10-5-4-9-19(20)26-21(28)11-6-14-25-22(30)15-29-23(31)13-12-18(27-29)16-7-2-3-8-17(16)24/h2-5,7-10,12-13H,6,11,14-15H2,1H3,(H,25,30)

InChI Key

GWGRLMAFKXOGSC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the benzimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridazinone ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone-Based Acetamides

Compound Name / ID Substituents (R1, R2) Molecular Weight Key Structural Features Reference
Target Compound R1: 2-fluorophenyl; R2: 3-(1-methyl-benzimidazol-2-yl)propyl Not explicitly reported Unique benzimidazole-propyl side chain; fluorinated aryl group
6c (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenylpiperazinyl)-6-oxopyridazinyl]acetamide) R1: 4-fluorophenylpiperazinyl; R2: antipyrine-derived group Not reported Piperazinyl group enhances solubility; antipyrine moiety may influence anti-inflammatory activity
8a (N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazinyl}acetamide) R1: 4-(methylthio)benzyl; R2: 4-bromophenyl Not reported Methylthio-benzyl group increases lipophilicity; bromophenyl may enhance halogen bonding
Y041-4970 (2-[3-(2-fluorophenyl)-6-oxopyridazinyl]-N-(4-phenylbutan-2-yl)acetamide) R1: 2-fluorophenyl; R2: 4-phenylbutan-2-yl 379.43 g/mol Aliphatic phenylbutyl chain may improve membrane permeability

Key Observations:

  • Fluorinated Aryl Groups: The 2-fluorophenyl substitution in the target compound and Y041-4970 (Table 1) is associated with enhanced electronic effects and metabolic stability compared to non-fluorinated analogues .
  • Benzimidazole moieties are known for interactions with kinases and GPCRs .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are absent, insights can be inferred from structurally related molecules:

  • Acetylcholinesterase Inhibition: highlights pyridazinone-acetamide hybrids (e.g., ZINC08993868) as acetylcholinesterase inhibitors, suggesting the target compound may share this activity .
  • SAR Trends : Fluorine substitution (2-fluorophenyl) in the target compound and Y041-4970 may enhance binding affinity to hydrophobic pockets in target proteins .

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